
Samidorphan
概述
描述
CCDC 710249 盐酸盐是一种小分子药物,以其对阿片受体的高亲和力而闻名。 它是 3-脱氧-3-羧酰胺纳曲酮的衍生物,已因其潜在的治疗应用而被研究,尤其是在疼痛管理领域 .
准备方法
CCDC 710249 盐酸盐的合成涉及多个步骤。 纳布芬、美沙酮甲碘、6-脱氧纳曲酮、氢吗啡酮和纳曲吲哚的酚羟基被羧酰胺基取代,呋喃环被打开形成相应的 4-OH 衍生物 . 该化合物的工业生产方法没有广泛记录,但它们可能涉及类似的合成路线,但反应条件针对大规模生产进行了优化。
化学反应分析
CCDC 710249 盐酸盐会经历各种化学反应,包括取代和氧化。 这些反应中常用的试剂包括羧酰胺基和呋喃环衍生物 . 这些反应形成的主要产物是高亲和力阿片受体配体,对 μ 受体和 κ 受体具有显著的结合亲和力 .
科学研究应用
CCDC 710249 盐酸盐已对其在科学研究中的应用进行了广泛研究。 它主要用于药物化学领域,用于开发新型阿片受体配体 . 该化合物对阿片受体的高亲和力使其成为研究受体-配体相互作用和开发新型治疗剂的宝贵工具 .
作用机制
CCDC 710249 盐酸盐的作用机制涉及其与阿片受体,尤其是 μ 受体和 κ 受体的结合 . 这种结合抑制疼痛信号的传递,提供镇痛作用。 所涉及的分子靶点和途径包括阿片受体信号通路,它们在疼痛调节和缓解中起着至关重要的作用 .
相似化合物的比较
CCDC 710249 盐酸盐由于其对阿片受体的高亲和力和特定的化学结构而具有独特性。 类似的化合物包括纳布芬、美沙酮甲碘、6-脱氧纳曲酮、氢吗啡酮和纳曲吲哚 . 这些化合物也靶向阿片受体,但它们的化学结构和结合亲和力不同。 CCDC 710249 盐酸盐的独特性在于其羧酰胺基和开放的呋喃环结构,这有助于其高受体亲和力 .
生物活性
Samidorphan (SAM), a novel compound, has garnered attention for its unique biological activity, particularly in the context of psychiatric disorders. As a μ-opioid receptor antagonist and a partial agonist at κ- and δ-opioid receptors, SAM modulates the opioid system, which plays a crucial role in various neurochemical pathways related to mood regulation, appetite, and metabolism. This article synthesizes recent findings on the biological activity of this compound, focusing on its efficacy in combination therapies for schizophrenia and bipolar disorder, its metabolic effects, and relevant case studies.
This compound primarily functions as an antagonist at μ-opioid receptors while exhibiting partial agonist activity at κ- and δ-opioid receptors. This dual action is significant as it allows SAM to mitigate some of the adverse effects associated with traditional antipsychotic medications, particularly weight gain and metabolic disturbances.
Binding Affinity
The binding affinity of this compound to various opioid receptors is summarized in Table 1:
Receptor Type | Binding Affinity |
---|---|
μ-opioid | High (antagonist) |
κ-opioid | Moderate (partial agonist) |
δ-opioid | Moderate (partial agonist) |
Combination Therapy with Olanzapine
One of the most significant applications of this compound is its combination with olanzapine (OLZ) for treating schizophrenia and bipolar I disorder. The combination therapy aims to leverage the efficacy of olanzapine while minimizing weight gain—a common side effect of antipsychotics.
Efficacy Studies
- Weight Management : A phase 3 double-blind trial demonstrated that patients receiving OLZ/SAM experienced significantly less weight gain compared to those on olanzapine alone. Specifically, the mean weight change was approximately 0.50 kg less in the OLZ/SAM group over 24 weeks .
- Long-Term Safety : In a long-term open-label study extending up to four years, OLZ/SAM was found to be well tolerated with minimal changes in body weight and metabolic parameters .
- Durability of Treatment Effect : Patients exhibited stable clinical symptoms over extended periods, indicating that the treatment maintains its efficacy without significant adverse effects .
Case Studies
Two illustrative case studies highlight the practical benefits of this compound in clinical settings:
- Case Study 1 : A 45-year-old female with bipolar I disorder transitioned from olanzapine to OLZ/SAM due to significant weight gain (from 200 lb to 300 lb). Following treatment with OLZ/SAM, she lost 150 lb over a year and reported cessation of self-harming behaviors .
- Case Study 2 : An 18-year-old male with schizophrenia switched to OLZ/SAM after experiencing severe side effects from previous treatments. He lost 101 lb within a year and showed marked improvement in his psychiatric symptoms .
Meta-Analysis Findings
A meta-analysis comparing short-term outcomes for OLZ/SAM versus olanzapine alone indicated that while both treatments were effective, OLZ/SAM had a superior profile concerning weight management and metabolic stability . The analysis included data from multiple randomized controlled trials (RCTs), reinforcing the potential of this compound as a valuable adjunct in managing psychiatric disorders.
Summary of Meta-Analysis Results
Outcome Measure | OLZ/SAM Group | Olanzapine Group | Statistical Significance |
---|---|---|---|
Mean Weight Change (kg) | +0.50 | +3.00 | p < 0.05 |
Proportion with ≥10% Weight Gain | 10% | 30% | p < 0.01 |
属性
Key on ui mechanism of action |
Samidorphan is a novel [naltrexone] analogue containing a 3-carboxamido group that functions as an opioid receptor modulator, both _in vitro_ and _in vivo_. Numerous _in vitro_ studies have demonstrated that samidorphan binds with high affinity to the μ-, κ-, and δ-opioid receptors with Ki values of 0.052 ± 0.0044, 0.23 ± 0.018, and 2.7 ± 0.36 nM, respectively. Samidorphan acts as an antagonist at the μ-opioid receptor when it signals through Gαi proteins, a partial agonist when the receptor signals through GαoA, GαoB, and Gαz proteins, and essentially lacks β-arrestin-mediated signalling; samidorphan also acts as a partial agonist at both the κ- and δ-opioid receptors _in vitro_. In addition, both the major N-dealkylated and the major N-oxide human metabolites bind to the μ-, κ-, and δ-opioid receptors (Ki values of 0.26, 23, and 56, and 8, 110, and 280 nM, respectively); the former functions as a μ-opioid receptor agonist and the latter as an antagonist. Overall, samidorphan functions primarily as a μ-opioid antagonist _in vivo_. [Olanzapine] is an efficacious antipsychotic whose use is limited, in part, by known adverse effects mediated through metabolic dysfunction: hyperglycemia/diabetes mellitus, hyperlipidemia, and weight gain. The exact mechanisms behind this metabolic dysfunction are incompletely understood, but it is known that opioid signalling is involved in feeding and metabolism. Clinical studies have demonstrated that the addition of samidorphan to [olanzapine] helps mitigate its metabolic-related adverse effects; presumably, this is due to opioid receptor signalling, though the exact mechanism remains to be determined. The appropriateness of samidorphan in combination therapy is due in part to its relatively mild side effect profile and low abuse potential. |
---|---|
CAS 编号 |
852626-89-2 |
分子式 |
C21H26N2O4 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide |
InChI |
InChI=1S/C21H26N2O4/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26)/t16-,20-,21-/m1/s1 |
InChI 键 |
RYIDHLJADOKWFM-MAODMQOUSA-N |
SMILES |
C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O |
手性 SMILES |
C1CC1CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C(=C(C=C5)C(=O)N)O)O |
规范 SMILES |
C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O |
外观 |
Solid powder |
熔点 |
196.6-196.8 |
Key on ui other cas no. |
852626-89-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
freely soluble |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Samidorphan; RDC 0313; RDC-0313; RDC0313; ALKS-33; ALKS33; ALKS 33; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。